molecular formula C10H7ClN2O2 B13878965 4-Chloro-3-methyl-6-nitroquinoline CAS No. 188256-41-9

4-Chloro-3-methyl-6-nitroquinoline

Cat. No.: B13878965
CAS No.: 188256-41-9
M. Wt: 222.63 g/mol
InChI Key: XIMRHBIMNYMOBR-UHFFFAOYSA-N
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Description

Overview of Quinoline (B57606) Derivatives in Synthetic and Applied Chemistry Research

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org While quinoline itself has limited direct applications, its derivatives are of immense importance and are considered privileged structures in medicinal chemistry. nih.gov This is due to their presence in a multitude of biologically active molecules and their versatility as a scaffold in the design of new therapeutic agents. orientjchem.org

Historically, quinoline derivatives have been at the forefront of drug discovery, with prominent examples including quinine, an alkaloid used to treat malaria, and numerous other compounds with antibacterial, anticancer, antifungal, and antiviral properties. orientjchem.orgrsc.orgnih.gov The quinoline core is a key component in drugs such as chloroquine, ciprofloxacin, and bedaquiline. rsc.org In synthetic chemistry, a variety of named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses, have been developed to construct the quinoline ring system, allowing for the creation of a vast library of derivatives. orientjchem.org

The broad spectrum of biological activities exhibited by quinoline derivatives has made them a popular choice for designing new drugs to combat a range of diseases, including cancer, malaria, tuberculosis, and viral infections. nih.gov Their ability to serve as a foundational structure for further chemical modification allows chemists to fine-tune their pharmacological profiles. orientjchem.orgnih.gov

Rationale for Investigating Halogenated and Nitrated Quinoline Systems

The introduction of halogen and nitro groups onto the quinoline framework is a common strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of the parent compound. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. acs.org

The nitro group, being a strong electron-withdrawing group, significantly alters the electronic properties of the quinoline ring system. nih.govnih.gov This electronic influence can activate the molecule towards certain chemical reactions, particularly nucleophilic aromatic substitution, making nitrated quinolines valuable intermediates in the synthesis of more complex derivatives. nih.govresearchgate.net The nitro group itself can be chemically transformed into other functional groups, such as an amino group, which opens up further avenues for synthetic diversification. nih.govnih.gov The presence of a nitro group can also play a role in the biological mechanism of action of a compound. nih.gov

Specific Research Focus on 4-Chloro-3-methyl-6-nitroquinoline as a Key Compound

4-Chloro-3-methyl-6-nitroquinoline (CAS Number: 188256-41-9) is a specific derivative that embodies the chemical features discussed above. Its structure incorporates a chloro group at position 4, a methyl group at position 3, and a nitro group at position 6 of the quinoline core. The chloro group at the 4-position is a particularly reactive site for nucleophilic substitution, a common pathway for introducing further diversity into the quinoline scaffold. researchgate.net

While specific research on 4-Chloro-3-methyl-6-nitroquinoline is not extensively documented in publicly available literature, its structural motifs suggest its potential as a key synthetic intermediate. The combination of an activatable chloro leaving group and the electron-withdrawing nitro group makes it a prime candidate for the synthesis of a variety of 4-substituted quinoline derivatives. These derivatives are of interest in the development of new therapeutic agents, particularly in the area of kinase inhibitors, where similar quinoline-based structures have shown significant promise.

The investigation of compounds like 4-Chloro-3-methyl-6-nitroquinoline is driven by the need for novel building blocks in drug discovery and development. Its carefully arranged functional groups offer a versatile platform for the creation of new molecular entities with potentially valuable biological activities.

Compound Data Tables

Table 1: Physicochemical Properties of 4-Chloro-3-methyl-6-nitroquinoline

PropertyValueSource
CAS Number 188256-41-9N/A
Molecular Formula C₁₀H₇ClN₂O₂N/A
Molecular Weight 222.63 g/mol N/A
IUPAC Name 4-chloro-3-methyl-6-nitroquinolineN/A
Canonical SMILES CC1=CN=C2C=CC(=CC2=C1Cl)N+[O-]N/A
Standard InChI InChI=1S/C10H7ClN2O2/c1-6-5-12-9-3-2-7(13(14)15)4-8(9)10(6)11/h2-5H,1H3N/A
Standard InChI Key XIMRHBIMNYMOBR-UHFFFAOYSA-NN/A

Properties

CAS No.

188256-41-9

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

4-chloro-3-methyl-6-nitroquinoline

InChI

InChI=1S/C10H7ClN2O2/c1-6-5-12-9-3-2-7(13(14)15)4-8(9)10(6)11/h2-5H,1H3

InChI Key

XIMRHBIMNYMOBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=CC(=CC2=C1Cl)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 3 Methyl 6 Nitroquinoline

Established Synthetic Routes and Precursors to the Quinoline (B57606) Core

The foundational step in producing 4-chloro-3-methyl-6-nitroquinoline is the construction of the quinoline ring system. This is typically followed by the sequential and regioselective addition of the chloro, methyl, and nitro groups.

Cyclization Reactions in the Formation of the Quinoline Scaffold

The creation of the fundamental quinoline structure is achieved through various cyclization reactions, with the choice of method often depending on the desired substitution pattern. A common and effective route for derivatives with substitution on the benzene (B151609) ring, such as the target molecule, starts with an appropriately substituted aniline (B41778). For instance, the synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, commences with 4-methoxyaniline. atlantis-press.comatlantis-press.com This precursor undergoes a cyclization reaction with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid. atlantis-press.com

Classic named reactions for quinoline synthesis, though perhaps not all directly applied in this specific case, provide the fundamental chemical principles for these cyclizations. These include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. iipseries.orgvedantu.com The Skraup synthesis, for example, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to form the quinoline core. vedantu.com The Combes synthesis condenses an aniline with a β-diketone, followed by acid-catalyzed cyclization. iipseries.org The Friedländer synthesis, on the other hand, reacts a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group. vedantu.com These methods highlight the diverse strategies available for constructing the bicyclic quinoline system from various aromatic amine precursors.

Regioselective Introduction of Chloro and Nitro Substituents

Once the quinoline core is formed, the next critical steps involve the precise placement of the chloro and nitro groups. The order of these introductions is crucial for achieving the desired 4-chloro-6-nitro substitution pattern.

In a documented synthesis of a similar quinoline derivative, nitration precedes chlorination. atlantis-press.comatlantis-press.com Following the initial cyclization to form the quinolin-4-one intermediate, a nitration step is performed. This is typically achieved using a mixture of nitric acid in a suitable solvent like propionic acid at elevated temperatures. atlantis-press.com The directing effects of the existing substituents on the quinoline ring guide the incoming nitro group to the C6 position. Electrophilic nitration of the quinoline ring generally occurs on the benzene portion of the molecule. vedantu.com

The chlorination step follows nitration. The 4-hydroxy group of the quinolin-4-one intermediate is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylformamide (DMF). atlantis-press.comprepchem.com This reaction transforms the hydroxyl group into a more reactive leaving group, which is then displaced by a chloride ion. This method is a standard and effective way to introduce a chlorine atom at the C4 position of a quinolin-4-one.

Alternative strategies for regioselective functionalization exist, such as the direct C-H functionalization using transition metal catalysis, which offers a more atom-economical approach. nih.gov For instance, regioselective chlorination of quinoline N-oxides at the C2 position has been developed using reagents like PPh₃/Cl₃CCN. researchgate.net While not directly applied in the primary described synthesis, these methods represent the evolving landscape of quinoline chemistry.

Functionalization Step Reagents and Conditions Position
NitrationNitric acid, propionic acid, 125 °C6
ChlorinationPhosphorus oxychloride, N,N-Dimethylformamide, 110 °C4

Strategies for Methyl Group Incorporation

The introduction of the methyl group at the C3 position is often designed into the initial cyclization step. By selecting a precursor that already contains the necessary carbon framework, the methyl group can be incorporated from the outset. In the synthesis starting from an aniline derivative, the use of a β-ketoester like ethyl acetoacetate in the cyclization reaction directly installs a methyl group at the C2 position and a hydroxyl group at the C4 position of the quinoline ring. atlantis-press.com

However, for the specific target compound, 4-chloro-3-methyl-6-nitroquinoline, the methyl group is required at the C3 position. This necessitates a different choice of starting materials for the cyclization reaction. For example, a variation of the Friedländer synthesis could be employed, using a 2-amino-5-nitrobenzaldehyde (B1606718) or a related ketone and a ketone or aldehyde that provides the 3-methyl group.

Direct methylation of the quinoline ring is also a possibility, although it can sometimes lead to mixtures of products. Methods for introducing methyl groups into pyridine (B92270) and quinoline rings have been reviewed and include reactions with reagents like sodium methylsulfinylmethylide on N-oxides or photoredox catalysis using DMSO as a methylating agent. researchgate.net These methods, while powerful, may require specific activation of the quinoline ring, such as through N-oxide formation, to direct the methylation to the desired position.

Advanced Synthetic Approaches and Process Enhancement

To improve the efficiency, environmental impact, and speed of quinoline synthesis, researchers have explored advanced techniques such as nanomaterial-assisted catalysis and microwave-assisted synthesis.

Nanomaterial-Assisted Synthesis and Catalysis in Quinoline Chemistry

The use of nanocatalysts in organic synthesis has gained significant attention due to their high surface area, unique electronic properties, and potential for recyclability. acs.orgnih.gov In quinoline synthesis, various nanocatalysts have been employed to facilitate reactions under milder conditions and with improved yields.

For example, copper oxide nanoparticles (CuO NPs) have been shown to be effective catalysts for the synthesis of quinolines through a dehydrogenative coupling strategy. acs.org Iron oxide nanoparticles (Fe₃O₄) have also been utilized, sometimes supported on other materials like silica, to catalyze the Friedländer annulation for quinoline synthesis. nih.gov These nanocatalysts offer an alternative to traditional homogeneous catalysts, which can be difficult to separate from the reaction mixture. acs.org

The application of nanomaterials can lead to higher yields and the use of more environmentally friendly solvents like ethanol (B145695) or even solvent-free conditions. nih.gov For instance, a nanocatalyst was used to synthesize quinoline derivatives from α-methylene ketones and 2-aminoaryl ketones in ethanol at 60 °C with good yields. nih.gov

Nanocatalyst Synthetic Protocol Advantages
CuO NPsDehydrogenative couplingRecyclable, efficient
Fe₃O₄@SiO₂–SO₃HFour-component condensationHigh yield, use of ethanol
IRMOF-3/PSTA/CuOne-pot multicomponent reactionExcellent yield, mild conditions

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. lew.robenthamdirect.com By using microwave irradiation, reaction times can be dramatically reduced from hours or even days to just a few minutes. lew.ronih.gov This technique has been successfully applied to various quinoline syntheses.

The Friedländer synthesis, for instance, has been optimized using microwave irradiation, allowing for the rapid and efficient construction of the quinoline scaffold in excellent yields. nih.gov In one study, the reaction of a 2-aminophenyl ketone with a cyclic ketone using neat acetic acid as both solvent and catalyst under microwave irradiation at 160 °C yielded the quinoline product in just 5 minutes. nih.gov

Microwave-assisted multicomponent reactions also provide a direct and efficient route to complex quinoline derivatives. lew.roacs.org These one-pot procedures, combined with the speed of microwave heating, offer a green and efficient alternative to conventional heating methods, often leading to higher yields and purity of the final products. lew.rolew.ro For example, a one-pot, three-component microwave-assisted synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives was achieved with significantly shorter reaction times compared to classical heating. lew.ro

Considerations for Optimized and Scalable Synthesis

The successful transition from a laboratory-scale synthesis of 4-chloro-3-methyl-6-nitroquinoline to an industrial, scalable process hinges on several critical factors. These include the cost and availability of starting materials, the efficiency and safety of the reaction conditions, and the ease of purification of the final product.

Starting Material Selection and Cost-Effectiveness:

The choice of initial raw materials is paramount for an economically viable synthesis. A probable synthetic route would commence with a substituted aniline. For instance, the use of 4-nitroaniline (B120555) as a starting material is a common strategy in the synthesis of 6-nitroquinoline (B147349) derivatives. The subsequent reaction with a three-carbon synthon, such as crotonaldehyde (B89634) or ethyl acetoacetate, in a cyclization reaction (like the Doebner-von Miller or Combes quinoline synthesis) would form the core quinoline ring structure.

Table 1: Comparison of Potential Starting Materials

Starting MaterialPotential AdvantagesPotential Disadvantages
4-nitroanilineReadily available, low cost, introduces the nitro group at the desired position early in the synthesis.The nitro group is deactivating, potentially requiring harsher reaction conditions for cyclization.
3-methylanilineMore reactive towards cyclization than 4-nitroaniline.Requires a subsequent nitration step, which can lead to isomeric mixtures and purification challenges.

Reaction Condition Optimization:

To maximize yield and minimize by-product formation, each step of the synthesis must be carefully optimized. This involves a systematic study of various parameters:

Catalyst Selection: In cyclization reactions, the choice of acid catalyst is crucial. While traditional methods often employ strong mineral acids like sulfuric acid or polyphosphoric acid, the use of solid acid catalysts or milder Lewis acids could offer advantages in terms of easier separation, reduced corrosion, and improved selectivity.

Temperature and Reaction Time: These parameters are often interdependent. An optimal temperature profile would ensure a reasonable reaction rate without promoting the degradation of reactants or products. Continuous monitoring of the reaction progress (e.g., by HPLC) is essential to determine the optimal reaction time and prevent the formation of impurities.

Table 2: Key Parameters for Optimization

ParameterObjectiveConsiderations
Catalyst Maximize reaction rate and selectivity.Cost, ease of separation (homogeneous vs. heterogeneous), and potential for recycling.
Solvent Improve solubility of reactants and facilitate product isolation.Boiling point, polarity, safety profile, and environmental impact.
Temperature Achieve optimal reaction kinetics.Energy consumption, potential for side reactions or product degradation at higher temperatures.
Reaction Time Ensure complete conversion of starting materials.Throughput, potential for by-product formation with extended reaction times.

Purification and Isolation:

Crystallization: This is often the most cost-effective method for purifying solid organic compounds. The selection of an appropriate solvent system is key to obtaining a high-purity product with a good recovery rate.

Chromatography: While column chromatography is a powerful tool for purification at the laboratory scale, it is often not economically feasible for large-scale production. However, it may be necessary for the removal of closely related impurities.

Waste Stream Management: A scalable synthesis must also consider the environmental impact and disposal costs associated with waste streams. The development of a process that minimizes solvent usage and the formation of hazardous by-products is a key aspect of green chemistry and sustainable manufacturing.

By carefully considering these factors, a synthetic route for 4-chloro-3-methyl-6-nitroquinoline can be developed that is not only efficient and high-yielding but also economically viable and environmentally responsible for large-scale production.

Reactivity and Derivatization Chemistry of 4 Chloro 3 Methyl 6 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 4-chloro-3-methyl-6-nitroquinoline, primarily occurring at the C-4 position where the chlorine atom acts as a leaving group. This reactivity is a cornerstone for creating a diverse range of substituted quinoline (B57606) derivatives.

Reactivity at the C-4 Position with Diverse Nucleophiles (e.g., amines, thiols, azides, malonates)

The chlorine atom at the C-4 position of the quinoline ring is susceptible to substitution by a variety of nucleophiles. This is a common and synthetically useful reaction for chloroquinolines. mdpi.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The subsequent departure of the chloride ion yields the substituted product.

A range of nucleophiles can be employed in these reactions, leading to a variety of 4-substituted-3-methyl-6-nitroquinoline derivatives. For instance:

Amines: Reaction with primary and secondary amines, such as benzylamine (B48309) and aniline (B41778), leads to the formation of the corresponding 4-aminoquinoline (B48711) derivatives. researchgate.net

Thiols: Thiophenols can displace the chlorine to form 4-thioether-substituted quinolines. researchgate.net

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group at the C-4 position. researchgate.net

Malonates: Carbanions derived from active methylene (B1212753) compounds like malononitrile (B47326) can also act as nucleophiles, leading to the formation of a new carbon-carbon bond at the C-4 position. researchgate.net

The following table summarizes the SNAr reactions of a related compound, 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, with various nucleophiles, which provides insight into the expected reactivity of 4-chloro-3-methyl-6-nitroquinoline.

NucleophileReagentProduct
AmineBenzylamine4-Benzylamino derivative
AmineAniline4-Phenylamino derivative
ThiolThiophenol4-Thiophenyl derivative
AzideSodium Azide4-Azido derivative
MalonateMalononitrile4-(Dicyanomethylene) derivative

Table based on reactions of a similar pyranoquinolinone derivative. researchgate.net

Influence of the Nitro Group on SNAr Reaction Mechanisms and Regioselectivity

The presence of the electron-withdrawing nitro group at the C-6 position plays a crucial role in activating the quinoline ring towards nucleophilic aromatic substitution. Electron-withdrawing groups make the aromatic ring more electrophilic and thus more susceptible to attack by nucleophiles. youtube.com This effect is most pronounced when the electron-withdrawing group is in the ortho or para position relative to the leaving group, as it can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.comlibretexts.org

In the case of 4-chloro-3-methyl-6-nitroquinoline, the nitro group is para to the C-4 position. This positioning allows for delocalization of the negative charge that develops during the formation of the Meisenheimer complex, thereby lowering the activation energy of the reaction and facilitating the substitution. youtube.com This stabilization makes the SNAr reaction at the C-4 position a highly favored and regioselective process. nih.gov

Reduction Reactions of the Nitro Group

The nitro group at the C-6 position is readily reducible to an amino group, providing a key synthetic handle for further functionalization of the quinoline scaffold.

Formation of Aminoquinoline Derivatives as Key Intermediates

The reduction of the nitro group in 4-chloro-3-methyl-6-nitroquinoline yields 6-amino-4-chloro-3-methylquinoline. This transformation is significant as it introduces a versatile amino group that can participate in a wide array of subsequent chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules. A variety of reducing agents can be employed for this purpose, including metals in acidic media (e.g., iron, tin(II) chloride), catalytic hydrogenation, and other reagents like sodium hydrosulfite. wikipedia.org For example, nitroquinolines can be effectively reduced to the corresponding aminoquinolines using stannous chloride in acidic methanol. mdpi.com

The resulting aminoquinoline can be further modified. For instance, the amino group can be diazotized and converted to other functionalities, or it can undergo condensation reactions to form new heterocyclic rings.

Mechanistic Studies of Nitro Group Transformation

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The reaction can occur via a radical mechanism involving single electron transfers or through a series of two-electron steps. nih.gov

In the two-electron reduction pathway, the nitro group is first reduced to a nitroso group, which is then rapidly reduced to a hydroxylamino intermediate. nih.gov The hydroxylamino compound is subsequently reduced to the final amine product. nih.gov The reduction of the nitroso intermediate is typically much faster than the initial reduction of the nitro group, making the nitroso species difficult to detect. nih.gov

Commonly used reducing agents and their general mechanisms include:

Dissolving Metal Reductions (e.g., Fe/AcOH): This method involves sequential single electron transfers from the metal to the nitro group, followed by protonation, until the amine is formed. mdpi.com

Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): The nitro compound is adsorbed onto the surface of the catalyst, where it reacts with hydrogen. wikipedia.orgorientjchem.org

Metal Salts (e.g., SnCl2): Tin(II) chloride is a classic reagent for the reduction of aromatic nitro compounds to anilines. wikipedia.org

The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

While SNAr reactions are prevalent, the chloro-substituent at the C-4 position also allows for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. wikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide. wikipedia.org

For 4-chloro-3-methyl-6-nitroquinoline, reactions such as the Suzuki-Miyaura coupling (with boronic acids or their esters), Sonogashira coupling (with terminal alkynes), and Negishi coupling (with organozinc reagents) could potentially be employed to introduce new carbon-based substituents at the C-4 position. mdpi.comnih.gov These reactions would significantly expand the structural diversity of accessible derivatives, allowing for the introduction of aryl, alkyl, and alkynyl groups.

The general scheme for such a cross-coupling reaction is:

R'-X + R-M → R'-R + M-X

Where:

R'-X is the haloquinoline (4-chloro-3-methyl-6-nitroquinoline)

R-M is an organometallic reagent

A palladium catalyst is typically used.

The success of these reactions can be influenced by the choice of catalyst, ligands, base, and solvent. mdpi.com

Suzuki-Miyaura Coupling and Related Methodologies

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through a palladium-catalyzed reaction between an organoborane and an organohalide. libretexts.orgnih.gov This methodology is highly applicable to heteroaromatic compounds and represents a powerful tool for the derivatization of 4-chloro-3-methyl-6-nitroquinoline. nih.govresearchgate.net

The general mechanism for the Suzuki coupling involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoborane, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org In the context of 4-chloro-3-methyl-6-nitroquinoline, the C-Cl bond at the C4 position is the reactive site for this transformation. The electrophilicity of this position is enhanced by the electron-withdrawing effect of the quinoline nitrogen, making it susceptible to oxidative addition to the palladium catalyst.

While direct studies on 4-chloro-3-methyl-6-nitroquinoline are not extensively detailed, the regioselective functionalization of polyhalogenated heterocycles like trichloroquinazoline has been thoroughly investigated. nih.gov In these systems, palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, occur with high selectivity at the most electrophilic C4 position. nih.gov This precedent strongly suggests that 4-chloro-3-methyl-6-nitroquinoline would readily undergo Suzuki-Miyaura coupling with a variety of aryl- and heteroarylboronic acids to furnish 4-aryl-3-methyl-6-nitroquinolines.

The reaction would typically be carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a suitable solvent system like toluene/water or dioxane/water. The resulting 4-aryl derivatives are valuable precursors for more complex molecules.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles

Electrophile Boronic Acid Catalyst / Ligand Base Solvent Product Type Ref
2,4,7-Trichloroquinazoline Arylboronic acid Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O 4-Aryl-2,7-dichloroquinazoline nih.gov
Aryl Halide Heteroarylboronic ester Pd(OAc)₂ / SPhos TMSOK 2-MeTHF Heteroaryl-Aryl nih.gov
2-(4-bromophenyl)-1,3,4-oxadiazole Neopentyl 4-fluorophenylboronic ester Pd₂(dba)₃ / SPhos TMSOK 2-MeTHF Coupled Biaryl nih.gov

Further Derivatization and Fused Heterocyclic System Annulation

Beyond C-C bond formation, the functional groups of 4-chloro-3-methyl-6-nitroquinoline serve as handles for constructing fused heterocyclic systems, a common motif in pharmacologically active compounds.

Synthesis of Imidazoquinolines and Other Ring Systems

A significant application of nitroquinolines is in the synthesis of imidazo[4,5-c]quinolines, a class of compounds known for their ability to modulate immune responses. nih.govnih.gov The synthesis typically begins with the nucleophilic substitution of the C4-chloro group with an appropriate amine. The resulting N-substituted-4-amino-3-methyl-6-nitroquinoline is then subjected to reduction of the nitro group at C6. This reduction, often achieved with catalysts like Pd/C under a hydrogen atmosphere or using reducing agents like iron in acidic media, yields a crucial diaminoquinoline intermediate. nih.gov

This diamine intermediate undergoes cyclization to form the fused imidazole (B134444) ring. The cyclization can be effected by reacting the diamine with various reagents, such as orthoesters (e.g., trimethyl orthovalerate) or carboxylic acids, to install the final part of the imidazole ring. nih.gov This sequence allows for the synthesis of a diverse library of 1-substituted imidazo[4,5-c]quinoline derivatives.

Table 2: Synthetic Route to Imidazo[4,5-c]quinolines

Step Starting Material Reagents and Conditions Intermediate/Product Purpose Ref
1. Amination 4-Chloro-3-nitroquinoline Benzylamine, Et₃N N-Benzyl-3-nitroquinolin-4-amine Introduce N-substituent at C4 acs.org
2. Reduction N-Benzyl-3-nitroquinolin-4-amine Pd/C, H₂ Diaminoquinoline intermediate Form diamine for cyclization nih.gov
3. Cyclization Diaminoquinoline intermediate Trimethyl orthovalerate, Toluene 1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinoline Form the fused imidazole ring nih.gov

Rearrangements and Cyclization Pathways Involving Multiple Functional Groups

The rich functionality of nitroquinoline derivatives enables complex intramolecular reactions and rearrangements that lead to novel heterocyclic frameworks. wikipedia.org The nitro group, in particular, can participate in redox-neutral cyclizations or be transformed into other reactive moieties that subsequently cyclize.

For instance, studies on 6-nitroquinoline (B147349) have shown that its reaction with potassium cyanide and nitroalkanes does not lead to simple substitution but results in complex products like 3-substituted pyrido[3,2-f]quinazolin-1(2H)-ones or 1-aminoisoxazolo[4,3-f]quinoline. rsc.org These transformations involve substitution at the C5 position (ortho to the nitro group) accompanied by a reduction of the nitro group's nitrogen atom, which becomes incorporated into a new heterocyclic ring. A 6-nitrosoquinoline-5-carbonitrile was proposed as a key intermediate in these pathways, highlighting the intricate reactivity of the nitro group beyond its electron-withdrawing capacity. rsc.org

Similarly, intramolecular redox reactions have been observed where a nitro group can be reduced in situ to a nitroso or amino group, which then condenses with another functional group within the same molecule to form a new ring system, such as in the synthesis of cinnolines from 2-nitrobenzyl derivatives. nih.govrsc.org These precedents suggest that under specific conditions, the nitro, chloro, and methyl groups of 4-chloro-3-methyl-6-nitroquinoline could engage in complex cyclization pathways to yield unique polycyclic structures.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinolines

The Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, such as nitroarenes. organic-chemistry.org In this reaction, a carbanion bearing a leaving group attacks the aromatic ring, and subsequent elimination of the leaving group and a proton from the ring results in the net substitution of a hydrogen atom. organic-chemistry.org

The nitro group in 6-nitroquinolines strongly activates the aromatic ring for VNS, primarily directing the incoming nucleophile to the C5 position, which is ortho to the nitro group. kuleuven.be This reaction proceeds much faster than the conventional SNAr of a halogen located in an equally activated position. kuleuven.be

For a substrate like 4-chloro-6-nitroquinoline, a competition between VNS at the C5 position and SNAr at the C4 position is possible. nih.gov The outcome can depend on the nucleophile and reaction conditions. For example, the reaction of 4-chloro-8-nitroquinoline (B1348196) with potassium 9H-carbazol-9-ide resulted in a complex mixture, with one product arising from the SNAr of the chlorine atom, demonstrating the competitive nature of these pathways. nih.gov

The VNS reaction is typically performed using a strong base like potassium tert-butoxide (t-BuOK) in a solvent like THF or DMSO to generate the active carbanion from a suitable precursor, such as chloromethyl phenyl sulfone. kuleuven.be The reaction of 5-, 6-, and 8-nitroquinolines with chloromethyl phenyl sulfone has been shown to result in the substitution of hydrogen ortho to the nitro group. kuleuven.be This indicates that 4-chloro-3-methyl-6-nitroquinoline would likely undergo VNS at the C5 position to yield 4-chloro-5-(phenylsulfonylmethyl)-3-methyl-6-nitroquinoline.

Table 3: VNS Reaction on Nitroquinoline Systems

Nitroarene Substrate Nucleophile Precursor Base / Solvent Product Position Product Ref
6-Nitroquinoline Chloromethyl phenyl sulfone t-BuOK / THF C5 (ortho) 5-(Phenylsulfonylmethyl)-6-nitroquinoline kuleuven.be
8-Nitroquinoline Chloromethyl phenyl sulfone t-BuOK / THF C7 (ortho) 7-(Phenylsulfonylmethyl)-8-nitroquinoline kuleuven.be
4-Chloro-8-nitroquinoline 9H-Carbazole t-BuOK / THF C4 (SNAr) 4-(9H-Carbazol-9-yl)-8-nitroquinoline nih.gov
6-Nitroquinoline Potassium cyanide / 2-Nitropropane DMSO C5 (ortho), with cyclization 3-(1-Cyano-1-methylethyl)-2,3-dihydro-1H-pyrazolo[4,3-f]quinolin-1-one rsc.org

Spectroscopic and Diffraction Based Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-Chloro-3-methyl-6-nitroquinoline. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be mapped out.

In a typical ¹H NMR spectrum of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, run in deuterated chloroform (B151607) (CDCl₃), characteristic signals are observed. atlantis-press.com Aromatic protons typically appear as doublets and multiplets in the downfield region, generally between 7.0 and 9.0 ppm. For instance, a doublet may be seen around 8.05 ppm. atlantis-press.com The methyl group attached to the quinoline (B57606) ring would present as a singlet further upfield. vulcanchem.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The chemical shifts in the ¹³C NMR spectrum of quinoline derivatives are influenced by the substituents. researchgate.net The carbon atoms of the quinoline core resonate in the aromatic region (typically 120-150 ppm), with the exact positions depending on the electronic effects of the chloro, methyl, and nitro groups.

Table 1: Representative ¹H NMR Spectral Data for a Related Quinoline Derivative

Functional Group Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 8.05 d
Aromatic-H 7.66 m
Methyl-H 2.64 s
Methoxy-H 3.99 s

Note: Data is for the related compound 4-chloro-6-methoxy-2-methyl-3-nitroquinoline and serves as an illustrative example. atlantis-press.comatlantis-press.com

Table 2: Representative ¹³C NMR Spectral Data for a Quinoline Derivative

Carbon Atom Chemical Shift (δ, ppm)
C2 151.98
C3 127.13
C4 149.07
C4a 117.89
C5 113.97
C6 111.00
C7 121.84
C8 118.14
C8a 149.46
Methyl-C 12.88

Note: This data represents a composite of typical shifts for substituted quinolines and may not be exact for 4-Chloro-3-methyl-6-nitroquinoline. rsc.org

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is instrumental in determining the molecular weight and elemental composition of 4-Chloro-3-methyl-6-nitroquinoline. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₁₀H₇ClN₂O₂. mdpi.com

The mass spectrum of 4-Chloro-3-methyl-6-nitroquinoline will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule is expected to undergo fragmentation through various pathways, including the loss of the nitro group (NO₂), the chloro group (Cl), and the methyl group (CH₃). The stability of the quinoline ring system often results in it being a prominent fragment. mdpi.com Analysis of these fragment ions helps to confirm the connectivity of the substituents to the quinoline core. For example, the fragmentation of a similar compound, 4-chloro-8-methylquinolin-2(1H)-one, showed the molecular ion as the base peak, indicating its stability. mdpi.com

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Functional Group Identification and Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in 4-Chloro-3-methyl-6-nitroquinoline and to analyze its vibrational modes. mdpi.com

The FTIR spectrum would display characteristic absorption bands corresponding to the various functional groups. Key expected vibrations include:

C-Cl stretching: This vibration typically appears in the fingerprint region of the spectrum. In related chloroquinoline compounds, this stretching mode has been observed in the range of 600-800 cm⁻¹. dergipark.org.tr

N-O stretching (nitro group): The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

C=C and C=N stretching (aromatic rings): The quinoline ring system will show a series of bands in the 1400-1600 cm⁻¹ region.

C-H stretching (methyl and aromatic): Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the methyl C-H stretching vibrations appear just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The vibrational modes of the quinoline ring system are often strong in the Raman spectrum. Computational studies on similar molecules, like 2-methyl-6-nitroquinoline, have been used to assign the fundamental vibrational modes observed in both FTIR and Raman spectra. elixirpublishers.com

Table 3: Expected Vibrational Frequencies for 4-Chloro-3-methyl-6-nitroquinoline

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1500 - 1560
Nitro (NO₂) Symmetric Stretch 1300 - 1370
Aromatic C=C/C=N Stretching 1400 - 1600
C-Cl Stretching 600 - 800
Aromatic C-H Stretching > 3000
Methyl C-H Stretching < 3000

Note: These are general ranges and the exact positions can vary. mdpi.comdergipark.org.trelixirpublishers.com

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transition Studies

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within the 4-Chloro-3-methyl-6-nitroquinoline molecule. The spectrum arises from the absorption of UV or visible light, which promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of quinoline and its derivatives is characterized by multiple absorption bands, typically in the range of 200-400 nm. nist.gov These bands correspond to π → π* transitions within the aromatic quinoline ring system. The presence of substituents like the chloro, methyl, and nitro groups can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). The nitro group, being a strong chromophore, is expected to significantly influence the electronic spectrum, potentially causing a bathochromic (red) shift of the absorption bands. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the electronic absorption spectra of such compounds. dergipark.org.tr

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of 4-Chloro-3-methyl-6-nitroquinoline in the solid state, as well as for analyzing the intermolecular interactions that govern its crystal packing. This technique provides precise bond lengths, bond angles, and torsional angles.

The crystal structure would confirm the planar nature of the quinoline ring system. The substituents—the chlorine atom at position 4, the methyl group at position 3, and the nitro group at position 6—would have their positions and orientations precisely determined. mdpi.com

Characterization of Pi-Stacking and Other Non-Covalent Interactions

In the solid state, the planar aromatic rings of 4-Chloro-3-methyl-6-nitroquinoline are expected to engage in π-π stacking interactions. mdpi.comiucr.org These interactions, where the electron-rich π systems of adjacent quinoline rings overlap, are a significant cohesive force in the crystal packing. The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions, with typical distances being in the range of 3.3 to 3.8 Å. mdpi.comnih.gov The presence of the electron-withdrawing nitro group can influence the nature of these π-π stacking interactions. Other non-covalent interactions, such as halogen bonding involving the chlorine atom, may also contribute to the stability of the crystal structure. rsc.org

Applications of 4 Chloro 3 Methyl 6 Nitroquinoline in Advanced Chemical Research

Role as a Versatile Intermediate in Complex Organic Synthesis

The strategic placement of a chlorine atom at the 4-position of the quinoline (B57606) ring makes 4-Chloro-3-methyl-6-nitroquinoline an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is further enhanced by the electron-withdrawing effect of the nitro group at the 6-position. Consequently, the chloro group can be readily displaced by a wide variety of nucleophiles, including amines, thiols, and alkoxides, providing a straightforward route to a diverse range of 4-substituted quinoline derivatives. researchgate.netmdpi.com

This versatility is a cornerstone of its application in complex organic synthesis. For instance, it serves as a key intermediate in the synthesis of various heterocyclic systems. atlantis-press.com By reacting 4-Chloro-3-methyl-6-nitroquinoline with different binucleophiles, chemists can construct fused-ring systems with potential biological activities. researchgate.net The nitro group, while activating the ring towards nucleophilic attack, can also be chemically transformed. Reduction of the nitro group to an amino group provides a handle for further functionalization, such as diazotization followed by substitution or amide bond formation. This sequential functionalization allows for the systematic elaboration of the quinoline core, leading to the synthesis of complex target molecules.

The synthetic utility of this compound is further highlighted in the preparation of precursors for medicinally relevant scaffolds. For example, derivatives of 4-Chloro-3-methyl-6-nitroquinoline are implicated in the synthesis of compounds that can be further elaborated into potential therapeutic agents. atlantis-press.comresearchgate.net The ability to readily introduce diverse functionalities at the 4-position, coupled with the potential for modifying the nitro group, makes it an indispensable tool for generating libraries of compounds for drug discovery and development. frontiersin.orgevitachem.com

Compound NameCAS NumberMolecular FormulaApplication/Significance
4-Chloro-3-methyl-6-nitroquinolineN/AC10H7ClN2O2Versatile intermediate in organic synthesis
4-Chloro-3-nitroquinoline39061-97-7C9H5ClN2O2Intermediate for substitution reactions sigmaaldrich.com
6-Bromo-4-methyl-3-nitroquinoline1185310-49-9C10H7BrN2O2Pharmaceutical intermediate fishersci.com
4-Chloro-3-nitrotoluene89-60-1C7H6ClNO2Organic synthesis building block nih.gov
4-Chloro-3-nitrophenol610-78-6C6H4ClNO3Intermediate for chemical synthesis sigmaaldrich.com

Development of Molecular Probes for Chemical and Biological Systems

The quinoline ring system is known for its fluorescent properties, and derivatives of 4-Chloro-3-methyl-6-nitroquinoline are being explored for the development of molecular probes. The fluorescence of the quinoline core can be modulated by the substituents on the ring. The electron-withdrawing nitro group and the potential for introducing various functionalities at the 4-position allow for the fine-tuning of the photophysical properties of these molecules. sigmaaldrich.commdpi.com

By attaching specific recognition moieties to the quinoline scaffold via the reactive chloro group, researchers can design probes that selectively bind to target analytes or biomolecules. Upon binding, a change in the fluorescence signal (e.g., intensity, wavelength, or lifetime) can be observed, enabling the detection and quantification of the target. The nitro group can also play a role in the signaling mechanism, for instance, through photoinduced electron transfer (PET) quenching, where its reduction or displacement can lead to a "turn-on" fluorescence response.

While direct research on 4-Chloro-3-methyl-6-nitroquinoline as a molecular probe is an emerging area, the principles are well-established with analogous quinoline derivatives. sigmaaldrich.commdpi.com The synthetic accessibility and the tunable electronic properties of this compound make it a promising platform for the future development of sophisticated molecular probes for various applications in chemical sensing and biological imaging.

Utilization in Materials Science for Novel Electronic and Optical Properties

The extended π-system of the quinoline ring, combined with the influence of its substituents, gives 4-Chloro-3-methyl-6-nitroquinoline and its derivatives interesting electronic and optical properties. These properties are being investigated for their potential applications in materials science. sigmaaldrich.commdpi.com The presence of both an electron-donating methyl group and a strong electron-withdrawing nitro group on the quinoline core creates a push-pull system, which can lead to significant intramolecular charge transfer (ICT) character. This ICT can result in large nonlinear optical (NLO) responses, making these materials candidates for applications in optoelectronics, such as frequency doubling and optical switching. metall-mater-eng.com

Furthermore, the ability to modify the 4-position allows for the incorporation of this quinoline unit into larger conjugated systems and polymers. By systematically varying the substituent at this position, the electronic band gap and charge transport properties of the resulting materials can be tailored. This makes them of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The planar nature of the quinoline ring can facilitate π-π stacking in the solid state, which is crucial for efficient charge transport in organic electronic devices.

Investigation in Catalytic Systems (e.g., as a substrate or component in reaction optimization)

In the realm of catalysis, 4-Chloro-3-methyl-6-nitroquinoline can be utilized in several ways. Primarily, its well-defined reactivity makes it an excellent model substrate for studying and optimizing new catalytic reactions. beilstein-journals.org For example, the development of novel palladium-catalyzed cross-coupling reactions for the formation of C-C, C-N, and C-O bonds can be benchmarked using this substrate, as the success and efficiency of the catalytic system in displacing the chloro group can be readily monitored.

Moreover, derivatives of 4-Chloro-3-methyl-6-nitroquinoline can themselves act as ligands for metal catalysts. By introducing coordinating groups at the 4-position, new quinoline-based ligands can be synthesized. The electronic properties of these ligands, and consequently the catalytic activity of the metal complexes they form, can be tuned by the substituents on the quinoline ring. The methyl and nitro groups on 4-Chloro-3-methyl-6-nitroquinoline provide a specific electronic environment that can influence the performance of the resulting catalyst. This approach is valuable in the field of asymmetric catalysis, where the design of chiral ligands is crucial for achieving high enantioselectivity.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape on 4-Chloro-3-methyl-6-nitroquinoline

The current body of scientific literature on 4-Chloro-3-methyl-6-nitroquinoline is notably limited. Its primary presence is within chemical supplier catalogs, where it is listed as a commercially available compound for research purposes. Basic physicochemical data for this compound is available and is summarized in the table below.

PropertyValue
CAS Number 188256-41-9
Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
IUPAC Name 4-chloro-3-methyl-6-nitroquinoline
Canonical SMILES CC1=CN=C2C=C(N+[O-])C=C(Cl)C1=C2
Appearance Not specified
Solubility Not specified
Melting Point Not specified
Boiling Point Not specified

Table 1: Physicochemical Properties of 4-Chloro-3-methyl-6-nitroquinoline

Detailed experimental studies on its synthesis, reactivity, and specific applications are not extensively reported in peer-reviewed journals. The compound is often referenced as a potential building block in medicinal chemistry, likely due to the combined functionalities of the chloro, methyl, and nitro groups on the quinoline (B57606) core. These groups offer multiple sites for further chemical modification, making it an attractive starting material for the synthesis of more complex molecules. For instance, it is mentioned as a chemical compound used for medicinal purposes, though specific applications are not detailed.

Identification of Emerging Trends and Challenges in Halogenated and Nitrated Quinoline Chemistry

The broader field of halogenated and nitrated quinoline chemistry is a vibrant area of research, with several emerging trends and persistent challenges.

Emerging Trends:

Development of Novel Antimicrobial Agents: Halogenated quinolines have shown significant promise in combating drug-resistant bacteria. nih.gov Research is increasingly focused on synthesizing new analogues with enhanced efficacy and reduced toxicity. nih.gov The introduction of a nitro group can further modulate the electronic properties and biological activity of these compounds.

Targeted Cancer Therapeutics: Quinolines are a well-established scaffold in the design of anticancer drugs. The substitution pattern, including halogen and nitro groups, plays a crucial role in their mechanism of action, which can involve the inhibition of kinases or interaction with DNA.

Green Synthesis Methodologies: There is a growing emphasis on developing environmentally benign methods for the synthesis of quinoline derivatives. tandfonline.com This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. tandfonline.com

Photocatalysis and Novel Functionalization: Recent advancements have explored the use of light-mediated reactions to functionalize the quinoline core in novel ways. sciencedaily.com These methods offer new pathways to previously inaccessible derivatives. sciencedaily.com

Challenges:

Regioselectivity in Synthesis: The synthesis of specifically substituted quinolines can be challenging due to issues of regioselectivity. Directing the installation of functional groups to precise locations on the quinoline ring often requires multi-step syntheses or the use of directing groups. The direct C-H functionalization of quinolines remains a significant area of research to improve efficiency.

Toxicity and Off-Target Effects: A major hurdle in the development of quinoline-based therapeutics is managing their potential toxicity and off-target effects. The presence of halogens and nitro groups can contribute to cytotoxicity, necessitating careful structural modifications to enhance selectivity for the desired biological target.

Drug Resistance: As with many antimicrobial and anticancer agents, the development of resistance is a significant concern for quinoline-based drugs. nih.gov Ongoing research is focused on understanding the mechanisms of resistance and designing new compounds that can overcome these challenges. nih.gov

Prospective Research Avenues and Untapped Potential of 4-Chloro-3-methyl-6-nitroquinoline in Synthetic and Applied Sciences

Given the limited specific research on 4-Chloro-3-methyl-6-nitroquinoline, numerous avenues for future investigation remain open. Its unique substitution pattern suggests significant untapped potential in both synthetic and applied sciences.

Prospective Research Avenues:

Systematic Synthesis and Characterization: A fundamental starting point would be the development and optimization of a robust and scalable synthetic route to 4-Chloro-3-methyl-6-nitroquinoline. Detailed characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would provide a solid foundation for further studies.

Exploration of Reactivity: The interplay of the chloro, methyl, and nitro groups offers rich chemistry to explore.

Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic substitution. This would allow for the introduction of a wide range of functional groups (e.g., amines, thiols, alkoxides) to generate a library of novel derivatives.

Reduction of the Nitro Group: The nitro group at the 6-position can be readily reduced to an amino group. This amino functionality can then be further derivatized, for example, through acylation, alkylation, or diazotization reactions, opening up another dimension for creating diverse molecular structures.

Cross-Coupling Reactions: The chloro group could potentially participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon bonds and the synthesis of more complex quinoline architectures.

Biological Screening: A library of compounds derived from 4-Chloro-3-methyl-6-nitroquinoline could be screened for a variety of biological activities, including:

Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi, particularly drug-resistant strains.

Anticancer Activity: Against various cancer cell lines to identify potential lead compounds for new therapeutic agents.

Antiviral and Antiparasitic Activity: The quinoline scaffold is known to exhibit a broad spectrum of activities against various pathogens. nih.gov

Materials Science Applications: The planar aromatic structure and the potential for functionalization make this compound and its derivatives interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, or as ligands for metal complexes with interesting photophysical or catalytic properties.

Q & A

Q. What are the established synthetic routes for 4-Chloro-3-methyl-6-nitroquinoline, and how do reaction conditions influence yield?

Methodological Answer:

  • Halogenation-Nitration Sequence : Start with a quinoline precursor (e.g., 3-methylquinoline), chlorinate at the 4-position using POCl₃ or SOCl₂, followed by nitration at the 6-position with HNO₃/H₂SO₄. Monitor regioselectivity via TLC and adjust stoichiometry to minimize byproducts .
  • Condensation Approaches : Utilize Skraup or Friedländer reactions with substituted anilines and glycerol/acid mixtures, introducing chloro and nitro groups via post-synthetic modifications. Reaction temperatures >100°C often improve cyclization efficiency .
  • Key Considerations :
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical due to polar nitro byproducts.

  • Yield Optimization : Nitration at lower temperatures (0–5°C) reduces decomposition risks .

    Table 1: Comparison of Synthetic Routes

    MethodReagents/ConditionsYield (%)ByproductsReference
    Halogenation-NitrationPOCl₃, HNO₃/H₂SO₄, 0°C45–556,8-dinitro isomer
    Skraup CyclizationGlycerol, H₂SO₄, 110°C30–40Uncyclized intermediates

Q. How is 4-Chloro-3-methyl-6-nitroquinoline characterized structurally?

Methodological Answer:

  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric stretching) and chloro (750–550 cm⁻¹, C-Cl) groups. Discrepancies in peak positions may indicate undesired tautomers .
  • NMR Analysis :
  • ¹H NMR : Methyl protons (δ 2.5–2.7 ppm), aromatic protons (δ 8.1–9.0 ppm). Splitting patterns distinguish nitro (para vs. meta) positions .
  • ¹³C NMR : Nitro-substituted carbons (δ 140–150 ppm), quaternary carbons (δ 120–130 ppm) .
    • Mass Spectrometry : Molecular ion [M⁺] at m/z 237 (C₁₀H₈ClN₂O₂⁺) with fragmentation peaks at m/z 192 (loss of NO₂) and 157 (loss of Cl) .

Q. What are the solubility and stability profiles of 4-Chloro-3-methyl-6-nitroquinoline under varying conditions?

Methodological Answer:

  • Solubility : Sparingly soluble in water (<0.1 g/L at 25°C), but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃, DCM). Solubility increases at elevated temperatures .
  • Stability :
  • Thermal : Decomposes above 200°C; store at 4°C in dark, anhydrous conditions.
  • Light Sensitivity : Nitro groups promote photodegradation; use amber vials for storage .

Advanced Research Questions

Q. How can regioselective functionalization of the quinoline core be achieved for derivative synthesis?

Methodological Answer:

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) selectively reduces nitro to amine without affecting chloro or methyl groups. Monitor pressure (1–3 atm) to prevent over-reduction .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 4-chloro position using Pd(PPh₃)₄ and arylboronic acids. Microwave-assisted conditions (100°C, 30 min) improve reaction rates .
  • Challenges : Steric hindrance from the 3-methyl group may limit accessibility to the 4-chloro site. Computational modeling (DFT) predicts reactivity hotspots for targeted modifications .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structural validation?

Methodological Answer:

  • 2D NMR Techniques :
  • HSQC : Correlates ¹H-¹³C couplings to resolve overlapping aromatic signals.
  • NOESY : Identifies spatial proximity between methyl and adjacent protons, confirming substitution patterns .
    • X-ray Crystallography : Resolve ambiguities via single-crystal analysis. demonstrates planar quinoline systems with dihedral angles <5° for nitro-substituted derivatives .
    • Case Study : Discrepancies in ¹H NMR δ 8.5 ppm signals may arise from rotational isomers; variable-temperature NMR (-40°C to 25°C) can freeze conformers for clearer analysis .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution or electrophilic aromatic substitution?

Methodological Answer:

  • DFT Calculations :
  • Electrostatic Potential Maps : Identify electron-deficient sites (e.g., nitro-adjacent carbons) prone to nucleophilic attack.
  • Transition State Analysis : Simulate activation energies for SNAr at the 4-chloro position using Gaussian09 with B3LYP/6-31G* basis set .
    • MD Simulations : Model solvent effects (e.g., DMF vs. THF) on reaction pathways. highlights solvent polarity’s role in stabilizing intermediates .

Q. How do steric and electronic effects influence the compound’s biological activity in medicinal chemistry studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
  • Nitro Group : Enhances electron-withdrawing effects, improving binding to enzyme active sites (e.g., antimalarial targets).
  • 3-Methyl Group : Increases lipophilicity (logP ~2.5), enhancing membrane permeability but potentially reducing solubility .
    • In Vitro Assays : Test against Plasmodium falciparum (IC₅₀ <1 µM achievable with optimized derivatives). Compare with chloroquine analogs for resistance profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.